molecular formula C22H20N4S2 B11499366 7-(2,3-dihydro-1H-indol-1-yl)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(2,3-dihydro-1H-indol-1-yl)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11499366
M. Wt: 404.6 g/mol
InChI Key: JMFHFDAHSVTMPZ-UHFFFAOYSA-N
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Description

7-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a complex heterocyclic compound that features an indole moiety, a thiazole ring, and a pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Construction of the Thiazole Ring: The thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Assembly of the Pyrimidine Core: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of urea, aldehydes, and β-keto esters.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and heterocyclic cores.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thione derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin.

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1).

    Pyrimidine Derivatives: Compounds containing the pyrimidine core, such as cytosine and thymine.

Uniqueness

7-(2,3-DIHYDRO-1H-INDOL-1-YL)-3-PHENYL-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is unique due to its combination of three distinct heterocyclic systems, which may confer unique biological activities and chemical properties not found in simpler compounds.

Properties

Molecular Formula

C22H20N4S2

Molecular Weight

404.6 g/mol

IUPAC Name

7-(2,3-dihydroindol-1-yl)-3-phenyl-5-propyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C22H20N4S2/c1-2-8-18-23-20(25-14-13-15-9-6-7-12-17(15)25)19-21(24-18)26(22(27)28-19)16-10-4-3-5-11-16/h3-7,9-12H,2,8,13-14H2,1H3

InChI Key

JMFHFDAHSVTMPZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=N1)N3CCC4=CC=CC=C43)SC(=S)N2C5=CC=CC=C5

Origin of Product

United States

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